N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic small molecule featuring a pyrazole core linked to a 4-chlorobenzothiazole moiety via a carboxamide bridge. The diethylaminoethyl group enhances solubility through protonation under physiological conditions, while the 4-chloro substituent on the benzothiazole ring likely contributes to lipophilicity and target binding.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-methylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5OS.ClH/c1-4-23(5-2)11-12-24(17(25)14-9-10-20-22(14)3)18-21-16-13(19)7-6-8-15(16)26-18;/h6-10H,4-5,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNJRDLSARZAPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=NN3C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound shares structural motifs with several classes of heterocyclic carboxamides. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations:
Benzothiazole vs.
Halogen Substituents : The 4-Cl group in the target compound may increase metabolic stability compared to the 4-F analog () due to reduced electronegativity and slower enzymatic cleavage .
Table 2: Physicochemical Data for Selected Analogs
- Target Compound Predictions : The hydrochloride salt form likely improves aqueous solubility compared to neutral analogs. The 4-Cl substituent may increase logP (~3.5–4.0), suggesting moderate lipophilicity.
Structure-Activity Relationship (SAR) Trends
- Pyrazole vs. Thiazole Cores : Pyrazole-containing analogs (e.g., ) exhibit higher melting points (133–183°C) compared to thiazole derivatives, indicating stronger crystal lattice interactions .
- Halogen Effects: Chlorine substituents (e.g., 3a, 3b in ) correlate with higher yields (68–71%) compared to non-halogenated analogs, possibly due to improved reaction kinetics .
- Aminoethyl Side Chains: Diethylaminoethyl groups (target compound) may enhance blood-brain barrier penetration compared to piperazinyl () or hydroxyethyl () substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
